molecular formula C9H15N3 B1523599 2-(tert-Butyl)-6-methylpyrimidin-4-amine CAS No. 1250621-57-8

2-(tert-Butyl)-6-methylpyrimidin-4-amine

Cat. No. B1523599
M. Wt: 165.24 g/mol
InChI Key: BKJUJWITMMOAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butyl)-6-methylpyrimidin-4-amine, or 2-TBMPA, is an organic compound commonly used in scientific research and laboratory experiments. It is a type of amine that has a pyrimidine ring structure with two tert-butyl and one methyl substituents. 2-TBMPA is a versatile building block for organic synthesis and has a variety of applications in the fields of biochemistry, pharmacology, and materials science.

Scientific Research Applications

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, related to 2-(tert-Butyl)-6-methylpyrimidin-4-amine, were synthesized as ligands for the histamine H4 receptor (H4R). These compounds, including a highlighted compound with a 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine structure, showed potential in vitro potency and in vivo activity as anti-inflammatory agents and antinociceptive activity in pain models. This research supports the potential of H4R antagonists in treating inflammation and pain (Altenbach et al., 2008).

Aryl-Cl Activation and Polymerization Catalysts

Group 10 metal aminopyridinato complexes, including compounds related to 2-(tert-Butyl)-6-methylpyrimidin-4-amine, were synthesized and found to be effective catalysts for Suzuki cross-coupling reactions (activation of aryl chlorides) and the polymerization of silanes into soluble, linear poly(methylsilane). These findings indicate the utility of such complexes in catalytic applications, particularly in the formation of polymers and in facilitating cross-coupling reactions (Deeken et al., 2006).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, a class that includes derivatives of 2-(tert-Butyl)-6-methylpyrimidin-4-amine, serve as versatile intermediates for the asymmetric synthesis of amines. These compounds enable the efficient synthesis of highly enantioenriched amines, demonstrating their utility in preparing compounds with significant stereochemical complexity (Ellman et al., 2002).

Weak Nucleophilic Bases

Compounds structurally related to 2-(tert-Butyl)-6-methylpyrimidin-4-amine, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, have been identified as weak nucleophilic bases. These bases can substitute nonnucleophilic bases in organic syntheses, indicating their potential utility in a variety of chemical reactions where controlled reactivity is required (Balaban et al., 2004).

properties

IUPAC Name

2-tert-butyl-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5H,1-4H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJUJWITMMOAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695979
Record name 2-tert-Butyl-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)-6-methylpyrimidin-4-amine

CAS RN

1250621-57-8
Record name 2-tert-Butyl-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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